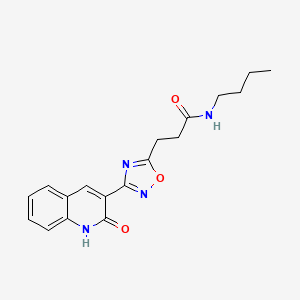
N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as BODIPY, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. BODIPY has been widely used in various fields such as chemistry, biology, and materials science due to its high photostability, brightness, and versatility.
作用機序
The mechanism of action of N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is based on its ability to absorb and emit light. When N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide absorbs light, it undergoes a transition from its ground state to an excited state. The excited state is unstable and quickly returns to the ground state by emitting light. The wavelength of the emitted light is longer than the absorbed light, resulting in a shift in the color of the emitted light. The intensity of the emitted light is proportional to the concentration of N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide in the sample.
Biochemical and Physiological Effects
N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that the use of N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide in biological systems may alter the behavior of the system being studied. For example, the attachment of N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide to a protein may affect the protein's activity or stability.
実験室実験の利点と制限
One of the main advantages of using N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its high photostability. N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is able to withstand prolonged exposure to light without undergoing photobleaching, making it ideal for long-term imaging applications. Another advantage of using N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is its versatility. N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide can be easily modified to change its properties, such as its absorption and emission spectra, making it suitable for a wide range of applications. However, one limitation of using N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is its high cost. N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is a relatively expensive dye compared to other fluorescent dyes, which may limit its use in some labs.
将来の方向性
The future of N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide research is promising, with many potential applications in various fields. One area of future research is the development of new N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide derivatives with improved properties, such as higher brightness or longer photostability. Another area of future research is the application of N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide in new fields, such as medicine or environmental science. N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has the potential to be used as a diagnostic tool for diseases or as a sensor for environmental pollutants. Overall, the future of N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide research is exciting and holds great promise for the scientific community.
合成法
The synthesis of N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions that result in the formation of a complex structure. The most common method for synthesizing N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is the condensation reaction between a substituted aniline and a substituted aldehyde. The reaction is carried out in the presence of a catalyst, typically a Lewis acid such as boron trifluoride, and a solvent such as chloroform or toluene. The resulting product is a highly fluorescent molecule with a characteristic absorption and emission spectrum.
科学的研究の応用
N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used in scientific research due to its unique properties. In chemistry, N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a fluorescent probe for the detection of various analytes such as metal ions, pH, and oxygen. In biology, N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has been used for imaging applications such as tracking the movement of cells and proteins. N-butyl-3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been used in materials science for the development of new materials such as organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
N-butyl-3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-3-10-19-15(23)8-9-16-21-17(22-25-16)13-11-12-6-4-5-7-14(12)20-18(13)24/h4-7,11H,2-3,8-10H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVDOQDVISAATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-phenoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705115.png)



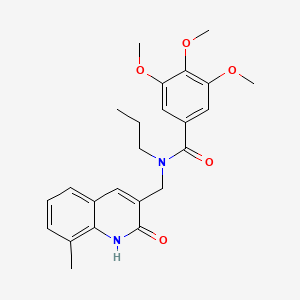
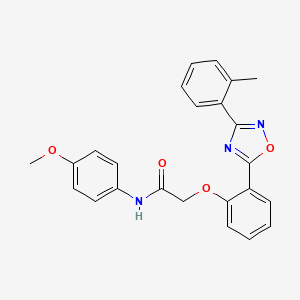
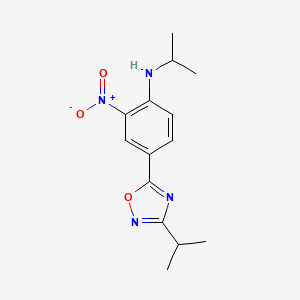

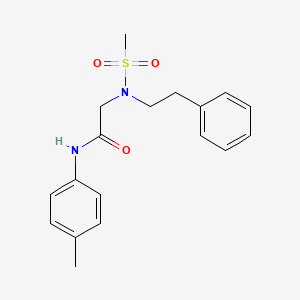

![N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7705188.png)